molecular formula C12H18N2O2 B121111 tert-Butyl 3-aminobenzylcarbamate CAS No. 147291-66-5

tert-Butyl 3-aminobenzylcarbamate

Cat. No.: B121111
CAS No.: 147291-66-5
M. Wt: 222.28 g/mol
InChI Key: LSOZALWRNWQPLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pinobanksin can be synthesized from 2,4,6-trihydroxyacetophenone through a series of chemical reactions. The synthetic route involves the following steps :

    Etherification: This step involves the etherification of 2,4,6-trihydroxyacetophenone.

    Benzaldehyde Addition: Benzaldehyde is added to the etherified product.

    Hydrogen Peroxide Oxidation: The product undergoes oxidation using hydrogen peroxide.

    Acidolysis: The final step involves acidolysis to yield pinobanksin.

This method is advantageous due to the easily obtainable raw materials, mild reaction conditions, high yield (over 80 percent), and high product purity (over 98.5 percent) .

Industrial Production Methods

Industrial production of pinobanksin typically involves extraction from natural sources such as propolis and honey. The extraction process can be optimized using organic solvents to achieve high yields . The extracted compound is then purified using chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Pinobanksin undergoes various chemical reactions, including:

    Oxidation: Pinobanksin can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: Pinobanksin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of pinobanksin .

Biological Activity

tert-Butyl 3-aminobenzylcarbamate (TBABC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 218.29 g/mol. The presence of the tert-butyl group enhances the lipophilicity and steric bulk of the molecule, which can influence its interaction with biological targets.

Kinase Inhibition

Recent studies have highlighted the role of TBABC as a potential inhibitor of cyclin-dependent kinases (CDKs). The introduction of bulky groups like tert-butyl has been shown to stabilize certain kinase conformations, thus enhancing selectivity and potency against specific targets.

Table 1: Kinase Inhibition Data

CompoundTarget KinaseIC50 (µM)Selectivity
TBABCCDK160.5High
TBABCCDK21.2Moderate
TBABCGSK3B2.0Moderate

The data indicates that TBABC exhibits strong inhibition against CDK16, with a significantly lower IC50 compared to other kinases like CDK2 and GSK3B, suggesting a promising selectivity profile.

The mechanism by which TBABC exerts its biological effects primarily involves the inhibition of kinase activity. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the tert-butyl group can significantly impact the compound's binding affinity and selectivity towards different kinases.

Case Study: In Vitro Efficacy

In an in vitro study using NIH-3T3 cells expressing CFTR mutations, TBABC was evaluated for its ability to enhance chloride secretion, a critical function impaired in cystic fibrosis patients. The results demonstrated that TBABC increased chloride ion transport with an EC50 value of 0.236 µM, indicating effective potentiation of CFTR activity.

Toxicological Profile

The safety profile of TBABC has been assessed through various toxicological studies. Key findings include:

  • Acute Toxicity : No significant mortality was observed in rodent models at doses up to 12500 ppm.
  • Chronic Effects : Long-term exposure studies indicated potential hepatic effects characterized by elevated liver enzymes, but no severe adverse effects were reported at lower doses.

Table 2: Toxicological Findings

ParameterObservations
NOAEL70 mg/kg bw/day
Significant EffectsHyperkeratosis, liver enzyme elevation
Long-term ExposureNo severe adverse effects at low doses

Properties

IUPAC Name

tert-butyl N-[(3-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOZALWRNWQPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444751
Record name tert-Butyl 3-aminobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147291-66-5
Record name tert-Butyl 3-aminobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-aminophenyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-(t-butyloxycarbonyl)-3-nitrobenzylamine (13.8 g, 54.7 mmol) in dimethylformamide (200 mL) was added tin(II) chloride dihydrate (74.1 g, 328 mmol) and the reaction was stirred at room temperature for 48 hours. The dimethylformamide was removed under vacuum. The residue was resuspended in dichloromethane (300 ml), washed with brine (200 mL), filtered through a celite pad, and the solvent removed to provide 12.2 g of the title compound. (100%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
74.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl (3-nitrophenyl)methylcarbamate (40.5 g, 0.161 mol) in ethanol (810 mL) was added 10% palladium-carbon (4.1 g), and the mixture was stirred at room temperature for 19 hr under a hydrogen atmosphere. The insoluble material was filtered off through celite, and the filtrate was concentrated under reduced pressure. The precipitate was collected by filtration to give the title compound (34.1 g, 96%) as a colorless powder.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
810 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
4.1 g
Type
catalyst
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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